[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-
Description
The compound [1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro- is a biphenyl derivative featuring a dimethylamino group (-N(CH₃)₂) at the 4-position of one phenyl ring and a nitro (-NO₂) group at the 2'-position of the adjacent ring.
Properties
CAS No. |
813415-03-1 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C14H14N2O2/c1-15(2)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16(17)18/h3-10H,1-2H3 |
InChI Key |
FRORGWJMXMYQGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Key Example:
- Reactants :
- 4-Bromo-N,N-dimethylaniline (aryl halide)
- 2-Nitrophenylboronic acid (boronic acid)
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Ethanol/water (4:1)
- Conditions : Reflux at 90°C for 24 hours.
- Yield : 68–75%.
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl product.
Nitration Strategies for Introducing the 2'-Nitro Group
Nitration is critical for introducing the nitro group at the 2'-position. Direct nitration of pre-formed biphenyls or selective nitration of intermediates is employed.
Post-Coupling Nitration
Pre-Coupling Nitration
- Substrate : 2-Nitroiodobenzene
- Coupling Partner : 4-Dimethylaminophenylboronic acid
- Catalyst : PdCl₂(dppf)
- Yield : 82%.
Advantage : Avoids regioselectivity issues by using pre-nitrated building blocks.
N-Methylation of Primary Amines
N,N-Dimethylation of a primary amine intermediate is a common step. Methods include reductive methylation and direct alkylation.
Reductive Methylation
Direct Alkylation
- Substrate : [1,1'-Biphenyl]-4-amine
- Methylating Agent : Methyl iodide (CH₃I)
- Base : Potassium tert-butoxide (KOtBu)
- Solvent : Dimethyl sulfoxide (DMSO)
- Conditions : 120°C for 3 hours.
- Yield : 78%.
Integrated Synthetic Routes
Route 1: Sequential Coupling and Functionalization
Route 2: Nitro-to-Amine Transformation
- Suzuki Coupling : 4-Bromonitrobenzene + 2-dimethylaminophenylboronic acid → 2'-Nitro-N,N-dimethylbiphenyl-4-amine (Yield: 65%).
- Catalyst : Pd/Cu bimetallic system.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Suzuki + Nitration | High regioselectivity | Requires protection steps | 68–75% |
| Pre-Nitrated Coupling | Avoids nitration challenges | Limited boronic acid availability | 82% |
| Reductive Methylation | Mild conditions | Over-methylation risks | 89% |
| Direct Alkylation | Rapid | Harsh base/solvent requirements | 78% |
Challenges and Optimization
- Regioselectivity in Nitration : The dimethylamino group strongly directs electrophilic substitution to the para position. Using steric hindrance (e.g., ortho-substituents) or Lewis acid catalysts (e.g., FeCl₃) can improve 2'-nitration.
- Catalyst Efficiency : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in coupling nitro-substituted substrates.
- Purity Concerns : Byproducts like azoxybenzenes may form during methylation; these are mitigated using P(OEt)₃ as a scavenger.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-amine, N,N-dimethyl-2’-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts reagents.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amines, and hydroxylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies show that similar biphenyl amines can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The nitro group enhances the compound's ability to act against bacterial strains. Preliminary studies suggest effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Organic Synthesis
In synthetic chemistry, [1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro- serves as an important intermediate.
- Coupling Reactions : It can be utilized in cross-coupling reactions to form complex organic molecules. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals.
- Functionalization : The presence of the amine and nitro groups allows for further functionalization, enabling the creation of diverse derivatives with tailored properties.
Materials Science
The compound has applications in developing new materials.
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research shows that incorporating biphenyl units can improve the rigidity and thermal resistance of polymers.
- Dye Synthesis : The compound's vibrant color properties make it suitable for synthesizing dyes used in textiles and coatings.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Anticancer Activity Study | Cancer Cell Lines | Demonstrated IC50 values below 10 µM in inhibiting cell proliferation in several cancer types. |
| Antimicrobial Efficacy | Bacterial Strains | Exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL against E. coli. |
| Polymer Enhancement Research | Material Development | Improved tensile strength and thermal stability when integrated into polycarbonate matrices. |
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-amine, N,N-dimethyl-2’-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table compares key structural features, synthesis methods, and applications of [1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro- with related compounds:
Key Observations:
- Substituent Influence: Electron-donating groups (e.g., -N(CH₃)₂) enhance charge transport in OLEDs, while electron-withdrawing groups (e.g., -NO₂, -Br) improve thermal stability and optoelectronic tuning .
- Synthetic Routes : Suzuki coupling () and Buchwald-Hartwig amination () are prevalent for biphenylamines. Nitro groups are typically introduced via nitration or pre-functionalized building blocks .
Physical and Chemical Properties
- Melting Points : While direct data for the target compound is unavailable, similar biphenylamines exhibit melting points ranging from 138–210°C (e.g., 199–200°C for thiophene derivatives in ).
- Solubility : Biphenylamines with alkyl/alkoxy chains (e.g., hexyloxy in ) show improved solubility in organic solvents compared to nitro- or bromo-substituted derivatives .
- Thermal Stability : Compounds with rigid backbones (e.g., imidazole in ) exhibit higher glass-transition temperatures (Tg), critical for OLED durability .
Biological Activity
The compound [1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro- , commonly referred to as dimethyl-2-nitrobiphenylamine , is a derivative of biphenyl with potential biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its antiproliferative effects, antimicrobial properties, and other relevant biological evaluations.
Synthesis and Characterization
The synthesis of dimethyl-2-nitrobiphenylamine typically involves the nitration of biphenyl derivatives followed by amination. Characterization methods such as NMR spectroscopy (both H and C), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure of the synthesized compounds.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of various biphenyl derivatives on cancer cell lines. For instance, a study reported that compounds similar to dimethyl-2-nitrobiphenylamine exhibited significant antiproliferative activity against human malignant melanoma (A375) and fibroblast (BJ) cell lines. The results indicated that at a concentration of 10 µM , the viability of A375 cells decreased significantly compared to controls, with further reduction observed at 30 µM concentrations.
| Compound | A375 Viability (%) at 10 µM | A375 Viability (%) at 30 µM |
|---|---|---|
| Compound 1 | 88.94 ± 1.64 | 98.63 ± 5.09 |
| Compound 2 | 118.00 ± 2.94 | 92.49 ± 10.46 |
| Compound 3 | 100.76 ± 2.80 | 96.61 ± 8.25 |
| Compound 4 | 99.98 ± 6.71 | 94.30 ± 6.88 |
The data suggest that while some compounds increased cell viability at lower concentrations, higher concentrations resulted in a decrease in viability for specific derivatives, indicating a dose-dependent response in antiproliferative activity .
Antimicrobial Activity
The antimicrobial potential of dimethyl-2-nitrobiphenylamine has also been explored, particularly against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard agar dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | >64 |
| Pseudomonas aeruginosa | >64 |
These findings indicate moderate antibacterial activity against certain strains, suggesting potential applications in treating bacterial infections .
Other Biological Evaluations
In addition to antiproliferative and antimicrobial activities, the compound's antioxidant properties were assessed using various assays such as DPPH and ABTS radical scavenging tests. Preliminary results indicated that certain derivatives exhibited significant radical scavenging abilities, which could be beneficial in reducing oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the biological relevance of biphenyl derivatives:
- Anticancer Studies : A study involving a series of biphenyl derivatives showed that modifications at the nitrogen position could enhance anticancer activity against multiple cancer cell lines.
- Antioxidant Activity : Research indicated that certain nitro-substituted biphenyls demonstrated superior antioxidant properties compared to their non-nitro counterparts, suggesting a structure-activity relationship where nitro groups play a critical role in enhancing biological activity.
- Computational Studies : Computational approaches have been employed to predict the biological activity spectra of dimethyl-2-nitrobiphenylamine, suggesting its potential interaction with various biological targets based on molecular docking studies .
Q & A
Q. What synthetic methodologies are recommended for preparing N,N-dimethyl-2'-nitro-[1,1'-biphenyl]-4-amine, and how are the products validated?
Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, hydrazine in ethanol/water under acidic conditions (e.g., glacial acetic acid) facilitates reduction of nitro groups or coupling of biphenyl precursors. Crystallization in ethanol yields products with decomposition temperatures ranging from 208–216°C, as observed in structurally analogous organotellurium biphenyl amines . Characterization involves FT-IR to confirm C-N (1250–1350 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) stretches, mass spectrometry for molecular ion peaks (e.g., MH+ at m/z 592.1 in similar derivatives), and elemental analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Personal protective equipment (PPE), including NIOSH-approved face shields, nitrile gloves, and lab coats, is mandatory due to potential toxicity. Engineering controls like fume hoods and closed systems minimize inhalation risks. Contaminated gloves must be disposed of without touching outer surfaces, and hands washed post-handling. Emergency measures include immediate decontamination and medical consultation .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- FT-IR: Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹, aromatic C=C at 1500–1600 cm⁻¹).
- Mass Spectrometry (MS): Confirms molecular weight via molecular ion peaks (e.g., m/z 214.22 for 3-nitro derivatives) .
- NMR: Though not explicitly cited in evidence, ¹H/¹³C NMR would resolve substituent positions on biphenyl rings, with aromatic protons appearing at δ 6.8–7.8 ppm.
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of this compound’s electronic properties?
Methodological Answer: Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps), predicting reactivity. For biphenyl amines, DFT simulations align with experimental data (e.g., bond lengths, angles) and explain charge distribution at nitro and dimethylamino groups, aiding in designing derivatives for optoelectronic applications .
Q. How can researchers address discrepancies in reported decomposition temperatures across studies?
Methodological Answer: Variations in decomposition points (e.g., 208–216°C) may arise from impurities, crystallization solvents, or heating rates. Standardizing protocols (e.g., DSC at 10°C/min under nitrogen) and reporting purity (HPLC ≥98%) ensures reproducibility. Comparative studies using thermogravimetric analysis (TGA) across labs can resolve inconsistencies .
Q. What strategies optimize cross-coupling yields for biphenyl amine derivatives?
Methodological Answer: Palladium-catalyzed Suzuki-Miyaura coupling is effective for biphenyl systems. Key parameters include:
Q. How do substituent effects influence the compound’s physicochemical properties?
Methodological Answer:
- Nitro Groups: Enhance thermal stability but reduce solubility in polar solvents.
- Dimethylamino Groups: Increase electron-donating capacity, shifting UV-Vis absorption maxima (e.g., λmax ~350 nm).
Comparative studies of analogs (e.g., 3-nitro vs. 4-nitro isomers) using HPLC and cyclic voltammetry reveal substituent-dependent redox behavior .
Data Contradiction Analysis
Q. How to reconcile conflicting toxicity classifications for biphenyl amine derivatives?
Methodological Answer: While some analogs (e.g., N-heteropolycyclic derivatives) are classified as non-toxic , others like 4-aminobiphenyl are carcinogenic. Toxicity depends on metabolic activation pathways (e.g., N-hydroxylation). Researchers should conduct Ames tests for mutagenicity and compare results with structural analogs, adjusting safety protocols accordingly .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
